![molecular formula C20H24N2O B4721533 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4721533.png)
2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide
Overview
Description
2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of benzamides and is structurally related to other psychoactive compounds such as amphetamines and cathinones. In
Mechanism of Action
The exact mechanism of action of 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide is not fully understood, but it is believed to act on the dopamine and norepinephrine neurotransmitter systems in the brain. 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the activity of certain enzymes in the brain, such as tyrosine hydroxylase and dopamine beta-hydroxylase. 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide has also been shown to increase the expression of certain neurotransmitter receptors, such as the alpha-2 adrenergic receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide in lab experiments is its specificity for the dopamine and norepinephrine neurotransmitter systems. This allows researchers to investigate the role of these systems in various physiological and behavioral processes. However, one limitation of using 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide is its potential for abuse. 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide has been shown to have stimulant properties and may be addictive if used recreationally.
Future Directions
There are several future directions for research on 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide. One area of interest is its potential use as a treatment for drug addiction. Further research is needed to determine the optimal dosing and administration schedule for 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide in this context. Another area of interest is the potential use of 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide as a cognitive enhancer in healthy individuals. Future studies could investigate the effects of 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide on cognitive performance and brain function in healthy volunteers. Finally, more research is needed to fully understand the mechanism of action of 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide and its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. 2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide has also been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
properties
IUPAC Name |
2-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-7-3-4-9-19(15)20(23)21-17-10-12-18(13-11-17)22-14-6-5-8-16(22)2/h3-4,7,9-13,16H,5-6,8,14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZSWERXVLKWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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